

Application Notes: Titrimetric Determination of Ferric-EDTA Concentration

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Introduction

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that forms stable, water-soluble 1:1 complexes with most metal ions, including ferric iron (Fe³⁺)[1][2]. This property makes it an ideal titrant for the quantitative determination of metal ion concentrations in a process known as complexometric titration. The reaction between Fe³⁺ and EDTA is rapid and forms a highly stable complex, even at acidic pH values around 2.0-3.0[3][4][5]. This selectivity is advantageous as it allows for the determination of iron (III) in the presence of other metal ions that form less stable complexes at such low pH[2][6][7].

This document provides detailed protocols for two common titrimetric methods for determining **Ferric-EDTA** concentration: Direct Titration and Back Titration. The choice of method may depend on the sample matrix and potential interferences.

Principle of Titration

The determination of Fe³⁺ concentration relies on the following reaction:

$$Fe^{3+} + [EDTA]^{2-} \rightarrow [Fe(EDTA)]^{-}$$

In direct titration, a standard solution of EDTA is added to the sample containing Fe³⁺ until all the iron ions are complexed. An indicator is used to signal the endpoint of the titration, which is the point of stoichiometric equivalence[8][9].



In back titration, a known excess of a standard EDTA solution is added to the sample. The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc (Zn²⁺) or magnesium (Mg²⁺). This method is particularly useful when the reaction between Fe³⁺ and EDTA is slow or when a suitable indicator for direct titration is unavailable [7][10][11].

Method 1: Direct Titration with Salicylic Acid Indicator

This method involves the direct titration of the iron (III) sample with a standardized EDTA solution at an acidic pH. Salicylic acid is used as the indicator, which forms an intensely colored complex with Fe³⁺. At the endpoint, EDTA displaces the salicylic acid from the iron, resulting in a sharp color change[8][9][12].

Experimental Protocol

- 1. Reagents and Solutions Preparation
- 0.05 M EDTA Standard Solution: Accurately weigh approximately 18.6 g of disodium edetate (Na₂H₂Y·2H₂O) and dissolve it in 1000 mL of deionized water[13]. This solution must be standardized.
- Standardization of EDTA Solution:
 - Accurately weigh about 0.10 g of primary standard calcium carbonate (CaCO₃) into a conical flask[14].
 - Dissolve it in 3.0 mL of 10% v/v hydrochloric acid and 10.0 mL of deionized water[14].
 - Boil for about 10 minutes to expel CO₂, cool, and dilute to approximately 50 mL with deionized water[14].
 - Add 10 mL of a pH 10 ammonia buffer and a few drops of Eriochrome Black T indicator[1]
 [15].
 - Titrate with the prepared EDTA solution until the color changes from red to blue[1].
 - Calculate the exact molarity of the EDTA solution.



- Salicylic Acid Indicator (2% w/v): Dissolve 2 g of salicylic acid in 100 mL of ethanol[12].
- Hydrochloric Acid (HCl), 1 M: Prepare by appropriate dilution of concentrated HCl.
- Ammonia Solution (NH₃), 25%: For pH adjustment.
- 2. Apparatus
- Burette (50 mL)
- Pipettes (10 mL, 25 mL)
- Conical flasks (250 mL)
- Volumetric flasks (100 mL, 1000 mL)
- Analytical balance
- Magnetic stirrer and stir bar
- pH meter or pH indicator paper
- 3. Titration Procedure
- Pipette a known volume (e.g., 25.00 mL) of the Ferric-EDTA sample solution into a 250 mL conical flask.
- Dilute the sample with approximately 50 mL of deionized water.
- Carefully adjust the pH of the solution to between 2 and 3 using 1 M HCl or 25% ammonia solution[12].
- Add a few drops (approx. 0.2 mL) of the salicylic acid indicator solution. The solution will turn a deep purple or reddish-purple color[9].
- Titrate the solution with the standardized 0.05 M EDTA solution from the burette. Swirl the flask continuously or use a magnetic stirrer.



- As the endpoint is approached, the EDTA will begin to displace the indicator from the iron complex. The endpoint is reached when the color changes sharply from reddish-purple to a pale yellow or colorless solution[8][9].
- Record the volume of EDTA solution used.
- Repeat the titration at least two more times for precision.
- 4. Calculation of Ferric Iron Concentration

The reaction between Fe³⁺ and EDTA is 1:1[2][8]. The concentration of Fe³⁺ in the original sample can be calculated using the following formula:

M Fe
$$^{3+}$$
 = (M EDTA × V EDTA) / V sample

Where:

- M Fe³⁺ = Molarity of Ferric iron in the sample
- M EDTA = Molarity of the standardized EDTA solution
- V EDTA = Volume of EDTA solution used in the titration (in L)
- V_sample = Volume of the Ferric-EDTA sample taken for titration (in L)

To express the concentration in g/L, use:

Concentration (g/L) = M Fe³⁺ × 55.845 g/mol

Method 2: Back (Residual) Titration

This method is suitable for samples where direct titration is problematic. A known excess of standard EDTA is added to the Fe³⁺ solution. The remaining, unreacted EDTA is then titrated with a standard zinc sulfate (ZnSO₄) solution using Eriochrome Black T as the indicator.

Experimental Protocol

1. Reagents and Solutions Preparation



- 0.05 M EDTA Standard Solution: Prepared and standardized as described in Method 1.
- 0.05 M Zinc Sulfate (ZnSO₄) Standard Solution: Accurately weigh approximately 14.4 g of ZnSO₄·7H₂O and dissolve in 1000 mL of deionized water. Standardize this solution against the standard EDTA solution.
- Ammonia Buffer (pH 10): Dissolve 14.9 g of NH₄Cl in 100 mL of concentrated NH₃ and dilute to 250 mL with deionized water.
- Eriochrome Black T Indicator: Dissolve 0.2 g of the indicator in 15 mL of triethanolamine and 5 mL of absolute ethanol.
- Hydrochloric Acid (HCl), 1 M.
- 2. Apparatus
- · Same as for Direct Titration.
- 3. Titration Procedure
- Pipette a known volume (e.g., 25.00 mL) of the Ferric-EDTA sample solution into a 250 mL conical flask.
- Acidify the solution with a few drops of 1 M HCl.
- From a burette, add a precisely measured excess volume of the standard 0.05 M EDTA solution (e.g., 40.00 mL)[10].
- Heat the solution gently for a few minutes to ensure complete complexation of Fe³⁺ with EDTA. Cool to room temperature.
- Add 10 mL of the pH 10 ammonia buffer to raise the pH.
- Add a few drops of Eriochrome Black T indicator. The solution should turn blue, indicating the presence of excess (unreacted) EDTA.
- Titrate the excess EDTA with the standard 0.05 M ZnSO₄ solution until the color changes from blue to a sharp red or violet endpoint[10].



- Record the volume of ZnSO₄ solution used.
- Perform a blank titration by taking the same volume of EDTA solution, adding the buffer and indicator, and titrating with the ZnSO₄ solution to determine the total EDTA added.
- 4. Calculation of Ferric Iron Concentration
- Calculate moles of total EDTA added:
 - Moles EDTA total = M EDTA × V EDTA added
- Calculate moles of excess EDTA (from back titration):
 - The reaction between Zn²⁺ and EDTA is 1:1.
 - Moles EDTA excess = M ZnSO₄ × V ZnSO₄
- Calculate moles of EDTA reacted with Fe³⁺:
 - Moles EDTA reacted = Moles EDTA total Moles EDTA excess
- Calculate the molarity of Fe³⁺ in the sample:
 - Since the Fe³⁺:EDTA ratio is 1:1, Moles Fe³⁺ = Moles EDTA reacted.
 - M Fe³⁺ = Moles EDTA reacted / V sample

Data Presentation

Table 1: Reagent Preparation and Standardization



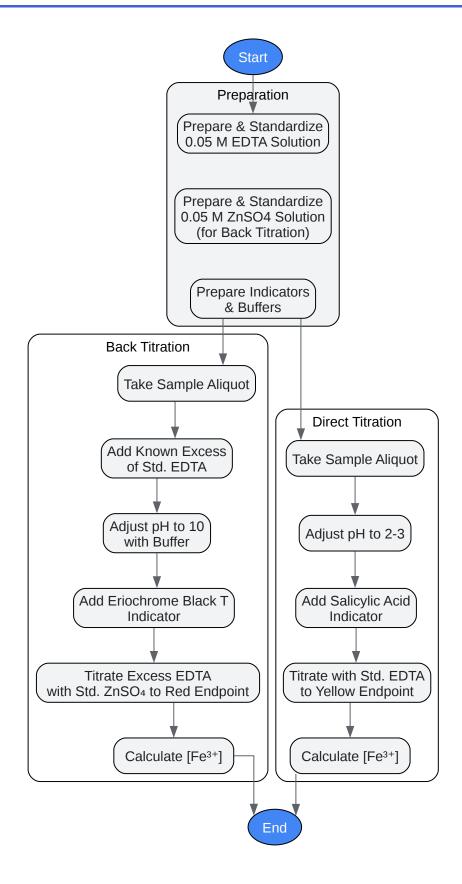
| Reagent | Preparation Details | Target Molarity | Standardized Molarity |
|--------------------|----------------------------------------------------------------------------------------|-----------------|-----------------------------------|
| Disodium EDTA | ~18.6 g Na ₂ H ₂ Y·2H ₂ O per 1 L H ₂ O | 0.05 M | (To be determined experimentally) |
| Zinc Sulfate | ~14.4 g ZnSO ₄ ·7H ₂ O per 1 L H ₂ O | 0.05 M | (To be determined experimentally) |
| Salicylic Acid | 2 g in 100 mL Ethanol | 2% w/v | N/A |
| Eriochrome Black T | 0.2 g in 15 mL triethanolamine + 5 mL ethanol | N/A | N/A |

Table 2: Typical Titration Data (Example)

| Titration Method | Sample Volume (mL) | Titrant | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Titrant (mL) |
|---------------------|--------------------------|-----------------------------|---------------------------------------|-------------------------------------|---------------------------|
| Direct (Trial 1) | 25.00 | 0.05 M EDTA | 0.10 | 24.90 | 24.80 |
| Direct (Trial 2) | 25.00 | 0.05 M EDTA | 0.25 | 25.10 | 24.85 |
| Back (Sample) | 25.00 | 0.05 M ZnSO ₄ | 1.50 | 16.75 | 15.25 |
| Back (Blank) | 0 (40 mL EDTA) | 0.05 M ZnSO ₄ | 0.50 | 40.45 | 39.95 |

Visualizations Experimental Workflow



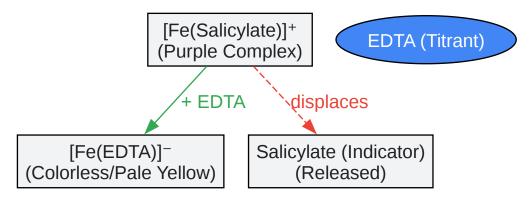


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Caption: Workflow for **Ferric-EDTA** determination.



Chemical Principle of Direct Titration



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Caption: Indicator displacement in direct titration.

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